2-Methyl-6-morpholinopyrimidin-4-amine is a heterocyclic compound characterized by a pyrimidine ring that includes a methyl group at the 2-position and a morpholine ring at the 6-position. This compound has garnered attention in various scientific fields due to its potential biological activities and applications. It is classified as an amine and a pyrimidine derivative, with the molecular formula and a molecular weight of approximately 182.23 g/mol .
The synthesis of 2-Methyl-6-morpholinopyrimidin-4-amine typically involves the reaction of 2-chloro-6-methylpyrimidine with morpholine. This reaction is generally conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
The molecular structure of 2-Methyl-6-morpholinopyrimidin-4-amine can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 182.23 g/mol |
IUPAC Name | 2-methyl-6-morpholin-4-ylpyrimidin-4-amine |
2-Methyl-6-morpholinopyrimidin-4-amine can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
Reaction Type | Reagents/Conditions |
---|---|
Oxidation | Hydrogen peroxide in acidic medium |
Reduction | Lithium aluminum hydride in ether |
Substitution | Halides or amines in presence of base |
The mechanism of action for 2-Methyl-6-morpholinopyrimidin-4-amine involves its interaction with specific molecular targets. Research indicates that it may inhibit the production of nitric oxide and cyclooxygenase (COX-2) in macrophage cells, leading to reduced inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
The compound is typically a solid at room temperature, with solubility characteristics dependent on the solvent used.
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not widely documented |
Solubility | Soluble in DMF and DMSO |
Stability | Stable under standard conditions |
These properties make it suitable for various applications in medicinal chemistry.
2-Methyl-6-morpholinopyrimidin-4-amine has several scientific research applications, including:
The pyrimidine scaffold represents one of medicinal chemistry's most privileged heterocyclic structures, serving as a versatile pharmacophore in numerous FDA-approved drugs and investigational compounds. Within this chemical class, 2-Methyl-6-morpholinopyrimidin-4-amine (CAS 28732-85-6) exemplifies how strategic substitution transforms a fundamental heterocycle into a therapeutically relevant scaffold. Characterized by a molecular formula of C₉H₁₄N₄O and molecular weight of 194.23 g/mol, this compound features three distinct pharmacophoric elements: a pyrimidine core providing hydrogen-bonding capabilities, a morpholine moiety enhancing solubility, and a methyl group influencing steric and electronic properties [1] [2] [4]. This specific arrangement creates a molecular recognition pattern ideally suited for interaction with biological targets, particularly protein kinases where the morpholine oxygen often forms critical hydrogen bonds with hinge region residues [6] [9].
The structural significance of this compound lies in its ability to serve as a multifunctional building block for drug discovery. The C₄ amino group provides a site for derivatization, enabling the synthesis of more complex molecules through nucleophilic substitution reactions. This chemical handle has been exploited to develop kinase inhibitors where the pyrimidine core occupies the ATP-binding pocket while appended groups extend into adjacent hydrophobic regions [6] [9]. The morpholine substituent serves dual purposes: its oxygen atom participates in hydrogen bonding while its conformationally flexible ring system improves aqueous solubility—a critical parameter in drug development often addressed through morpholine incorporation. With calculated physicochemical properties including a TPSA of 64.27 Ų, logP of 0.20, and only one rotatable bond, this scaffold exhibits favorable drug-like characteristics that balance membrane permeability and aqueous solubility [4].
Table 1: Comparative Analysis of Pyrimidine-Based Therapeutic Scaffolds
Core Structure | Common Therapeutic Targets | Key Advantages | Representative Drugs |
---|---|---|---|
2-Methyl-6-morpholinopyrimidin-4-amine | Kinases (FLT3, PLK4, NAPE-PLD) | Balanced solubility/permeability, Multiple H-bond sites | Investigational compounds |
4-Anilinopyrimidine | EGFR, BTK, JAK | High kinase selectivity, Favorable pharmacokinetics | Imatinib, Gefitinib |
Pyrimidinone | PDE5, DHFR | Metabolic stability, Diverse substitution patterns | Sildenafil, Trimethoprim |
Halogenated pyrimidine | Thymidylate synthase, Kinases | Enhanced reactivity, Improved target affinity | 5-Fluorouracil, Crizotinib |
The emergence of 2-Methyl-6-morpholinopyrimidin-4-amine as a privileged scaffold is further evidenced by its role in generating diverse bioactive molecules. Structural analogs demonstrate remarkable target modulation capabilities across multiple protein families. For instance, replacement of the C₄ amino group with substituted anilines yields compounds exhibiting nanomolar inhibition of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia [9]. Similarly, when incorporated into PLK4 inhibitors, this scaffold demonstrates high potency (IC₅₀ = 0.0067 μM) against a master regulator of centriole duplication, validating its utility in targeting serine/threonine kinases [7]. The compound's chemical versatility enables its transformation into conformationally restricted analogs through ring fusion strategies, as demonstrated in pyrrolo[3,2-d]pyrimidin-4-amines that exhibit potent microtubule depolymerization activity [5].
Molecular hybridization represents a cornerstone approach in modern medicinal chemistry, with 2-Methyl-6-morpholinopyrimidin-4-amine serving as an exemplary case study in rational scaffold design. The hybridization strategy employed in this scaffold integrates three complementary structural elements: the hydrogen-bonding capacity of the pyrimidine diamino system, the solubility-enhancing properties of the morpholine ring, and the steric modulation provided by the methyl substituent. This synergistic combination addresses multiple drug design challenges simultaneously. The morpholine moiety significantly improves aqueous solubility—a common limitation of planar heterocyclic systems—without compromising membrane permeability, as evidenced by the compound's favorable logP value of 0.20 [4] . Meanwhile, the strategically positioned methyl group at C₂ provides both steric constraints that influence binding orientation and metabolic stabilization by blocking vulnerable oxidation sites [6] [7].
The hybridization approach extends beyond simple substituent addition to encompass conformational restriction strategies that enhance target affinity. In the development of NAPE-PLD inhibitors, researchers systematically modified a high-throughput screening hit containing the 2-methyl-6-morpholinopyrimidin-4-amine core. By replacing flexible N-methylphenethylamine with rigidified (S)-3-phenylpiperidine, they achieved a 3-fold potency increase due to reduced entropic penalty upon binding. Subsequent replacement of morpholine with (S)-3-hydroxypyrrolidine further enhanced activity 10-fold while reducing lipophilicity, ultimately yielding nanomolar inhibitor LEI-401 [6]. This exemplifies how structural modifications of the core scaffold can progressively optimize drug-target interactions while maintaining favorable physicochemical properties.
Table 2: Hybridization Strategies and Biological Impact of Modified Scaffolds
Hybridization Approach | Structural Modification | Biological Consequence | Potency Enhancement |
---|---|---|---|
Conformational Restriction | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | Reduced entropic penalty, Improved target complementarity | 3-fold increase in NAPE-PLD inhibition |
Solubility Optimization | Morpholine → (S)-3-hydroxypyrrolidine | Reduced lipophilicity, Maintained H-bond capacity | 10-fold increase in NAPE-PLD inhibition |
Hydrophobic Extension | C₄-amino → N-(4-aminophenyl) | Enhanced hydrophobic pocket engagement, π-π stacking | Nanomolar FLT3 inhibition (IC₅₀ ~0.9 nM) |
Bioisosteric Replacement | Pyrimidine → pyrrolopyrimidine | Increased planarity, Improved kinase selectivity | Superior microtubule depolymerization (EC₅₀ = 7.4 nM) |
The synthetic versatility of 2-Methyl-6-morpholinopyrimidin-4-amine enables diverse molecular diversification pathways, facilitating structure-activity relationship exploration. The scaffold can be functionalized through sequential nucleophilic aromatic substitution reactions, with the C₄ chloro derivative serving as a key synthetic intermediate [4] [9]. Computational analyses of the parent scaffold reveal a hydrogen-bond donor capacity of 1, hydrogen-bond acceptor capacity of 5, and minimal rotatable bonds—properties that can be strategically modified during hybridization [4]. For instance, coupling the C₄ position with benzene-1,4-diamine yields extended analogs (e.g., C₁₅H₁₉N₅O) that maintain favorable drug-like properties while gaining additional hydrogen-bonding interactions with biological targets [9]. This hybrid molecule exhibits a molecular weight of 285.35 g/mol and retains moderate lipophilicity (calculated logP = 2.15), demonstrating how hybridization can expand pharmacological activity without violating Lipinski's rule parameters.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1